molecular formula C17H18N2O6S B1592045 Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate CAS No. 308831-93-8

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B1592045
CAS No.: 308831-93-8
M. Wt: 378.4 g/mol
InChI Key: JKWXCLIILRALMG-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thiophene ring provides a stable scaffold that can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Uniqueness

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to the presence of both ethoxycarbonyl and nitrophenyl groups, which provide distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications .

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-4-24-16(20)13-10(3)14(26-15(13)18-17(21)25-5-2)11-6-8-12(9-7-11)19(22)23/h6-9H,4-5H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWXCLIILRALMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308831-93-8
Record name ethyl-2-[(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.276.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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